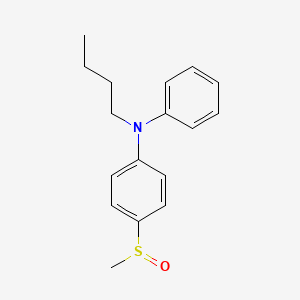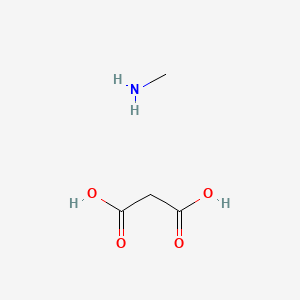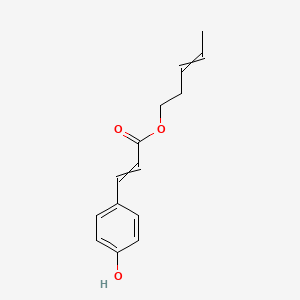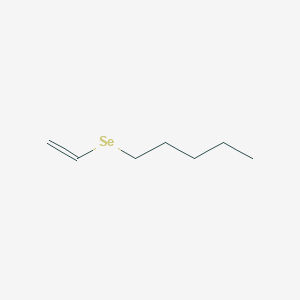
lithium;9-phenylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;9-phenylcarbazole is a compound that combines lithium with 9-phenylcarbazole, a derivative of carbazole. Carbazole derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them suitable for a wide range of applications, including optoelectronics and electroactive materials .
Preparation Methods
The synthesis of lithium;9-phenylcarbazole involves several steps. One common method is the oxidative coupling reaction using ferric chloride as a catalyst . This method is known for producing high-quality polycarbazole derivatives with good solubility in polar aprotic solvents . Another method involves the use of boron trifluoride diethyl ether, which has been shown to produce high-quality polycarbazole with excellent environmental stability and photoconductivity .
Chemical Reactions Analysis
Lithium;9-phenylcarbazole undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, the oxidation of carbazole derivatives can be achieved using potassium permanganate in acetone, resulting in the formation of products such as 9,9’-bicarbazyl . Common reagents used in these reactions include silver oxide and lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lithium;9-phenylcarbazole has a wide range of scientific research applications. In chemistry, it is used as a component in optoelectronic devices due to its excellent charge transport ability and strong fluorescence . In medicine, it is being investigated for its potential use in light-emitting diodes and organic light-emitting diodes . In industry, it is used in the production of rechargeable batteries and supercapacitors .
Mechanism of Action
The mechanism of action of lithium;9-phenylcarbazole involves its interaction with various molecular targets and pathways. For example, lithium is known to inhibit enzymes such as glycogen synthase kinase-3 and inositol monophosphatase, which are involved in numerous signaling pathways . These interactions can lead to changes in gene expression and brain structure, which are associated with the compound’s effects .
Comparison with Similar Compounds
Properties
CAS No. |
189878-22-6 |
|---|---|
Molecular Formula |
C18H12LiN |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
lithium;9-phenylcarbazole |
InChI |
InChI=1S/C18H12N.Li/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h2-13H;/q-1;+1 |
InChI Key |
KQYPFEHYTDELFA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=[C-]C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)


![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)

![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)

![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)

![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
